N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-6-4-7(2)10-9(5-6)13-11(15-10)12-8(3)14/h4-5H,1-3H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSNFOIVUDOAGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,7-dimethyl-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Starting Material: 5,7-dimethyl-2-aminobenzothiazole
Reagent: Acetic anhydride
Conditions: Reflux
Product: this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide has been studied for its potential as an anti-tubercular agent . It acts by inhibiting the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), which is critical for the biosynthesis of arabinan in the cell wall of Mycobacterium tuberculosis . This inhibition disrupts the integrity of the bacterial cell wall, leading to reduced growth of the pathogen.
Anti-Cancer Properties
Research indicates that this compound may also inhibit pathways related to cancer cell proliferation. Specifically, it has been shown to affect enzymes such as PI3Kα and mTOR, which play significant roles in cell growth and survival . In vitro studies have demonstrated that derivatives of benzothiazole compounds exhibit varying degrees of cytotoxicity against different cancer cell lines .
Anti-Inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects. Certain derivatives have shown promising results in reducing inflammation in experimental models .
Biological Applications
Enzyme Inhibition Studies
The compound is utilized in biological assays to study enzyme inhibition and protein interactions. Its ability to inhibit specific enzymes makes it a valuable tool for researchers investigating biochemical pathways related to disease processes .
Biological Assays
this compound is employed in various biological assays aimed at understanding its mechanism of action and potential therapeutic applications. For instance, studies have focused on its interaction with microbial enzymes and cellular pathways involved in disease .
Industrial Applications
Material Science
In industry, this compound is explored for its potential use in developing new materials such as polymers and dyes. Its unique structural features may contribute to enhanced properties in these applications .
Case Studies
-
Anti-Tubercular Activity Assessment
A study evaluated the anti-tubercular activity of this compound derivatives against M. tuberculosis H37Rv. The minimum inhibitory concentration (MIC) values ranged from 25–50 mg/mL for some compounds, showing better efficacy compared to standard drugs . -
Cytotoxicity Against Cancer Cells
Another research effort demonstrated that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity . -
Enzyme Inhibition Studies
A series of experiments were conducted to investigate the inhibitory effects of this compound on key enzymes involved in microbial metabolism. The results indicated a strong correlation between structural features and enzyme inhibition potency .
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Trifluoromethyl-Substituted Derivatives
- N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)
- Activity : Exhibited the highest inhibitory activity (pIC₅₀ = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases. Its GlideXP docking score (-3.78 kcal/mol) suggests strong binding affinity .
- Structural Advantage : The electron-withdrawing trifluoromethyl group at position 6 enhances metabolic stability, while the trimethoxyphenyl moiety on the acetamide chain contributes to π-π stacking interactions with hydrophobic enzyme pockets .
Methoxy-Substituted Derivatives
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Crystallographic Data: The 6-methoxy group facilitates intermolecular hydrogen bonding (N–H⋯N) and S⋯S interactions (3.622 Å), stabilizing the crystal lattice .
Modifications on the Acetamide Side Chain
Phenyl and Methoxyphenyl Substituents
- N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
- N-(6-Sulfamoylbenzothiazol-2-yl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide Biological Activity: Demonstrated moderate inhibition of carbonic anhydrase isoforms (CA II and XII), attributed to the sulfamoyl group’s polar interactions with enzyme active sites .
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Key Observations :
Positional Sensitivity : Substitutions at position 6 (e.g., CF₃, OCH₃) generally enhance binding affinity compared to 5,7-dimethyl derivatives, likely due to better alignment with enzyme active sites .
Steric vs. Electronic Effects : Bulky groups (e.g., adamantyl) reduce flexibility and binding efficiency, whereas electron-withdrawing groups (CF₃) improve metabolic stability .
Acetamide Tail Diversity : Polar groups (e.g., sulfamoyl) favor interactions with metalloenzymes, while aromatic moieties (e.g., trimethoxyphenyl) enhance hydrophobic interactions .
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiazole core, which is known for its significant biological properties. The presence of dimethyl groups on the benzothiazole ring enhances its pharmacological profile by potentially improving solubility and bioavailability.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways critical for microbial growth and cancer cell proliferation:
- Target Enzymes : The compound has been shown to inhibit DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an enzyme involved in the arabinan biosynthesis pathway essential for Mycobacterium tuberculosis cell wall integrity.
- Cellular Pathways : Research indicates that this compound may also affect pathways related to cell growth and proliferation by inhibiting PI3Kα and mTOR enzymes. This inhibition can lead to reduced cancer cell viability and proliferation.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Candida albicans | 20 µg/mL |
This data suggests that the compound can serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in vitro against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.5 | Inhibition of proliferation |
| A549 (lung cancer) | 2.0 | Induction of apoptosis |
| H1299 (non-small cell lung cancer) | 1.8 | Cell cycle arrest |
The compound's ability to induce apoptosis and inhibit cell migration was confirmed through flow cytometry and scratch wound healing assays .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Anti-Tubercular Activity : A study demonstrated that the compound significantly inhibited the growth of Mycobacterium tuberculosis with an MIC comparable to standard treatments . The mechanism was linked to its action on DprE1.
- Anti-inflammatory Properties : In addition to antimicrobial and anticancer effects, this compound has shown potential anti-inflammatory activity by reducing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized primarily in the liver and excreted through the kidneys. Factors such as pH and solubility can influence its bioavailability, which is crucial for therapeutic applications.
Q & A
Q. How is the compound’s metabolic stability evaluated in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
